N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a fused tetrahydrobenzothiophene core substituted with a methylcarbamoyl group at the 3-position and a benzodioxine-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-20-18(23)16-12-4-2-3-5-15(12)26-19(16)21-17(22)11-6-7-13-14(10-11)25-9-8-24-13/h6-7,10H,2-5,8-9H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPRVDICWOHTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with notable potential in medicinal chemistry. Its structural features suggest possible applications in anti-inflammatory and anticancer therapies. This article explores the biological activities associated with this compound, including its mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene core and a benzodioxine moiety , which are significant in influencing its biological interactions. The chemical formula is with a molecular weight of approximately 362.45 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Anticancer Activity : Initial evaluations suggest that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets within cellular pathways that regulate:
- Cell Proliferation : By modulating cell cycle progression.
- Apoptosis : Inducing programmed cell death in malignant cells.
Case Studies
-
Anti-Cancer Efficacy :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations (IC50 values ranging from 5 to 10 µM), suggesting potent anticancer properties comparable to established chemotherapeutics like doxorubicin .
- Inflammatory Response :
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzothiophene core | Moderate anti-inflammatory activity |
| Compound B | Benzodioxole derivative | Strong anticancer activity against Hep3B cells |
| Compound C | Carbamoyl derivatives | Varying effects on apoptosis induction |
Scientific Research Applications
Preliminary studies have indicated several biological activities associated with this compound:
Anti-inflammatory Activity
Research indicates that N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The compound has demonstrated significant anticancer properties across various cancer cell lines:
- Mechanisms of Action :
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by affecting mitochondrial pathways.
- Cell Cycle Arrest : The compound can induce S-phase arrest in cancer cells, inhibiting their proliferation.
Several studies have evaluated its cytotoxic effects on cancer cell lines, with IC50 values ranging from 5 to 10 µM, indicating potent anticancer properties comparable to established chemotherapeutics like doxorubicin.
Anti-Cancer Efficacy
-
Study on HepG2 Cells :
- The compound was tested on HepG2 liver cancer cells, resulting in a significant reduction in cell viability.
- Mechanistic studies revealed increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
-
Inflammatory Response Modulation :
- In vitro studies demonstrated that the compound could effectively reduce the secretion of pro-inflammatory cytokines in activated macrophages.
- This suggests its potential utility in designing anti-inflammatory therapies.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Analog: The cyano (-CN) group increases electronegativity and metabolic stability but reduces hydrogen-bonding capacity. The additional 6-methyl group may enhance lipophilicity (logP).
Physicochemical and Pharmacological Implications
Table 2: Hypothetical Property Comparison
Structural Insights :
- The target compound’s methylcarbamoyl group likely improves aqueous solubility relative to the cyano analog, as amides generally exhibit better solvation than nitriles.
Research Findings and Methodological Context
For example:
Q & A
Q. What are the optimal synthetic routes for N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives with appropriately functionalized tetrahydrobenzothiophene precursors. Key steps include:
- Dynamic pH control (e.g., pH 10 using aqueous Na₂CO₃) to optimize amide bond formation .
- Use of polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., LiH) for N-substitution reactions .
- Characterization : IR spectroscopy for carboxamide C=O stretching (~1650–1700 cm⁻¹), ¹H NMR for aromatic and methylcarbamoyl protons, and mass spectrometry (EIMS) for molecular ion confirmation .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to its scaffold:
- Lipoxygenase inhibition : Use UV-Vis spectroscopy to monitor substrate (linoleic acid) conversion at 234 nm .
- Antibacterial activity : Employ agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Dose-response curves : Test concentrations from 1–100 µM to determine IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for this compound’s derivatives?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) to predict optimal reaction conditions:
- Use software like COMSOL Multiphysics for virtual simulations of solvent effects, temperature, and catalyst interactions .
- Train ML models on historical reaction data to prioritize experimental conditions (e.g., solvent/base combinations) with high yield potential .
- Implement feedback loops : Refine computational models using experimental results (e.g., NMR yields) to improve predictive accuracy .
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer : Address discrepancies through:
- Comparative analysis : Standardize assay protocols (e.g., substrate concentration, pH) to isolate variables .
- Structural-activity relationship (SAR) studies : Compare inhibition profiles of analogs to identify substituents affecting potency (e.g., methylcarbamoyl vs. phenyl groups) .
- Theoretical validation : Use molecular docking (e.g., AutoDock Vina) to verify binding modes against crystal structures of target enzymes .
Q. How can factorial design improve the efficiency of derivative synthesis?
- Methodological Answer : Apply statistical design of experiments (DoE) to minimize trial runs:
- Factors : Vary solvent (DMF vs. THF), base (LiH vs. K₂CO₃), and temperature (25°C vs. 60°C) .
- Response variables : Track yield, purity (HPLC), and reaction time.
- Analysis : Use ANOVA to identify significant factors and optimize conditions . Example table:
| Factor | Level 1 | Level 2 | Optimal Level |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Base | LiH | K₂CO₃ | LiH |
| Temperature | 25°C | 60°C | 60°C |
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow Chemical Hygiene Plan guidelines:
Q. How can researchers integrate heterogeneous catalysis to enhance sustainability?
- Methodological Answer : Explore membrane separation technologies (CRDC subclass RDF2050104) for catalyst recycling:
- Use Pd/C or zeolites in flow reactors to minimize waste .
- Monitor catalyst lifetime via ICP-MS for metal leaching .
Data Management & Validation
Q. What tools ensure data integrity in high-throughput screening?
- Methodological Answer : Implement chemical software for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
